4-Methoxy Retinoic Acid Methyl Ester
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Overview
Description
4-Methoxy Retinoic Acid Methyl Ester is a synthetic derivative of retinoic acid, a compound structurally related to vitamin AThe molecular formula of this compound is C22H32O3, and it has a molecular weight of 344.49 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy Retinoic Acid Methyl Ester typically involves the esterification of 4-methoxy retinoic acid. One common method includes the reaction of 4-methoxy retinoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy Retinoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxy retinoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: 4-Methoxy Retinoic Acid
Reduction: 4-Methoxy Retinol
Substitution: Various substituted retinoic acid derivatives
Scientific Research Applications
4-Methoxy Retinoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other retinoid derivatives.
Biology: The compound is studied for its effects on cellular differentiation and proliferation.
Medicine: Research focuses on its potential therapeutic applications in treating skin disorders and certain types of cancer.
Industry: It is used in the formulation of cosmetic products due to its skin-regenerating properties.
Mechanism of Action
4-Methoxy Retinoic Acid Methyl Ester exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. These receptors are ligand-inducible transcription factors that regulate gene expression. The binding of this compound to RARs leads to the activation or repression of target genes involved in cellular growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- All-trans Retinoic Acid
- 13-cis Retinoic Acid
- 4-Oxo Retinoic Acid
- 5,6-Monoepoxy Retinoic Acid
Uniqueness
4-Methoxy Retinoic Acid Methyl Ester is unique due to its methoxy group, which imparts distinct chemical properties and biological activities compared to other retinoic acid derivatives. This modification can influence its binding affinity to retinoic acid receptors and its overall efficacy in various applications .
Properties
IUPAC Name |
methyl (2E,4E,6E,8E)-9-(3-methoxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-16(9-8-10-17(2)15-21(23)25-7)11-12-19-18(3)20(24-6)13-14-22(19,4)5/h8-12,15,20H,13-14H2,1-7H3/b10-8+,12-11+,16-9+,17-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBIMXKUTLCCHG-ZYXNGHQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1OC)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1OC)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439789 |
Source
|
Record name | 4-Methoxy Retinoic Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163808-81-9 |
Source
|
Record name | 4-Methoxy Retinoic Acid Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90439789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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